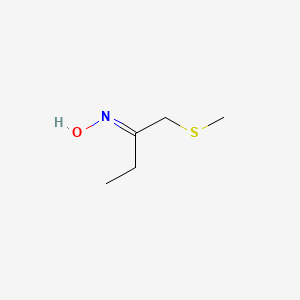
Arsine sulfide, trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine sulfide, trimethyl- is a chemical compound with the formula (CH₃)₃AsS. This compound is an organoarsenic compound, meaning it contains arsenic bonded to carbon atoms. It is known for its distinct “garlic-like” smell and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsine sulfide, trimethyl- can be synthesized by treating arsenic oxide with trimethylaluminium. The reaction is as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl-O)n
This reaction involves the reduction of arsenic oxide by trimethylaluminium, resulting in the formation of trimethylarsine, which can then be further processed to obtain arsine sulfide, trimethyl-.
Industrial Production Methods: Industrial production of high-purity arsenic compounds, including arsine sulfide, trimethyl-, involves complex processes such as sublimation, fractional distillation, and electrochemical methods. These methods ensure the removal of impurities and the production of high-purity compounds suitable for advanced applications .
Chemical Reactions Analysis
Types of Reactions: Arsine sulfide, trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Arsine sulfide, trimethyl- can be oxidized by oxygen to form trimethylarsine oxide (TMAO). The reaction is exothermic and can initiate combustion:
Oxidation: AsMe3+21O2→OAsMe3
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various organoarsenic compounds.
Major Products: The major products formed from these reactions include trimethylarsine oxide and other organoarsenic derivatives .
Scientific Research Applications
Arsine sulfide, trimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other organoarsenic compounds.
Biology: Research on microbial action on inorganic arsenic forms has shown that arsine sulfide, trimethyl- can be a byproduct of microbial metabolism.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is used in the microelectronics industry as a source of arsenic for semiconductor materials.
Mechanism of Action
The mechanism of action of arsine sulfide, trimethyl- involves its interaction with molecular targets and pathways. In biological systems, it can undergo methylation to form less toxic, volatile compounds. The compound can also act as a ligand, forming complexes with metals and influencing various chemical processes .
Comparison with Similar Compounds
- Cacodylic acid
- Triphenylarsine
- Pentamethylarsenic
- Trimethylphosphine
- Trimethylamine
Comparison: Arsine sulfide, trimethyl- is unique due to its specific structure and reactivity. Unlike cacodylic acid, which is more stable, arsine sulfide, trimethyl- is pyrophoric and highly reactive. Compared to triphenylarsine, it has a simpler structure and different applications in coordination chemistry .
Properties
CAS No. |
26386-93-6 |
|---|---|
Molecular Formula |
C3H9AsS |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
trimethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2,3)5/h1-3H3 |
InChI Key |
POPXJRHXSZWPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)

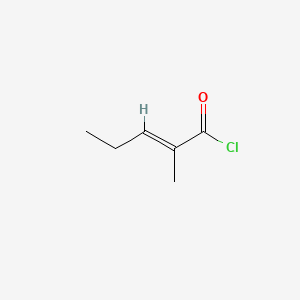

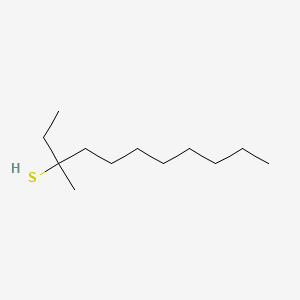
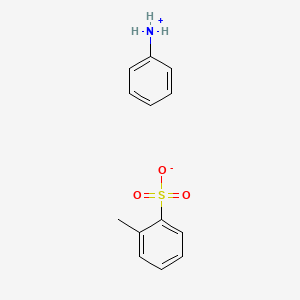

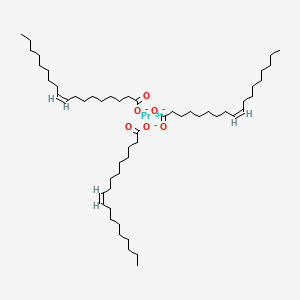
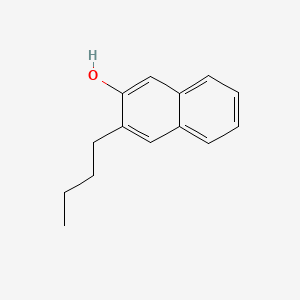
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


